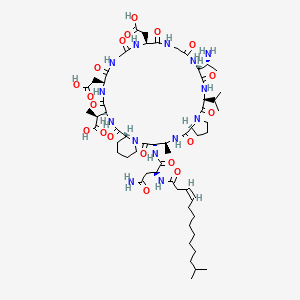

Friulimicin B

Description

Properties

Key on ui mechanism of action |

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall. |

|---|---|

CAS No. |

239802-15-4 |

Molecular Formula |

C59H94N14O19 |

Molecular Weight |

1303.5 g/mol |

IUPAC Name |

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |

InChI |

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |

InChI Key |

HVYFVLAUKMGKHL-USKUEUQVSA-N |

SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C |

Canonical SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Friulimicin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Friulimicin B on Bacterial Cell Wall Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Friulimicin B is a potent, naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3] Structurally, it is characterized by a macrocyclic decapeptide core containing several unusual amino acids, linked to a branched-chain fatty acid tail.[1][4][5] This compound has demonstrated excellent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

While sharing physicochemical properties with other calcium-dependent lipopeptides like daptomycin—notably its amphiphilicity and requirement of Ca2+ for activity—this compound possesses a unique mechanism of action.[6][7][8] Unlike daptomycin, which primarily disrupts the functional integrity of the bacterial cell membrane, this compound acts on a defined intracellular target to severely impede the synthesis of the cell envelope.[1][9] This guide provides a detailed exploration of the molecular mechanism by which this compound inhibits bacterial cell wall biosynthesis, the experimental methodologies used to elucidate this pathway, and the broader implications of its unique mode of action.

Chapter 1: The Core Mechanism: Calcium-Dependent Sequestration of Bactoprenol Phosphate (C₅₅-P)

The cornerstone of this compound's antibacterial activity is its specific and high-affinity interaction with bactoprenol phosphate (C₅₅-P), also known as undecaprenyl phosphate.[1][10][11] C₅₅-P is an essential lipid carrier molecule in Gram-positive bacteria, acting as a hydrophobic anchor to transport hydrophilic cell wall precursors across the cytoplasmic membrane.[1][9] Its role is central not only to peptidoglycan (murein) synthesis but also to the biosynthesis of other critical cell envelope components like wall teichoic acids (WTA) and capsular polysaccharides.[1][8]

The mechanism proceeds via the formation of a stable, stoichiometric complex involving this compound, calcium ions (Ca²⁺), and C₅₅-P.[1][4] The antimicrobial activity of this compound is indispensable from the presence of Ca²⁺, which enhances its amphiphilicity and is believed to induce a conformational change in the peptide core, creating a binding pocket for the phosphate headgroup of C₅₅-P.[1][8][12] By binding to and sequestering C₅₅-P, this compound effectively depletes the available pool of this essential carrier, bringing the cell wall synthesis machinery to a halt.[1][9] This mode of action is highly specific, as this compound does not cause significant membrane disruption or depolarization at active concentrations.[1][9]

Caption: Formation of the inactive ternary complex by this compound.

Chapter 2: Pinpointing the Disruption in Peptidoglycan Synthesis

The sequestration of C₅₅-P creates a critical bottleneck in the membrane-associated stages of peptidoglycan synthesis. This cycle begins in the cytoplasm with the synthesis of the soluble precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp). The subsequent steps occur at the membrane interface:

-

Lipid I Formation: The enzyme MraY, a phospho-MurNAc-pentapeptide translocase, catalyzes the transfer of the MurNAc-pentapeptide moiety from UDP-MurNAc-pp to the lipid carrier C₅₅-P, forming Lipid I (C₅₅-PP-MurNAc-pp).[4][11]

-

Lipid II Formation: The glycosyltransferase MurG then adds a N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to Lipid I, yielding Lipid II.[4][11]

-

Translocation and Polymerization: Lipid II is subsequently flipped across the membrane to the outer leaflet, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).[11]

This compound's action directly prevents the first of these membrane steps. By sequestering the C₅₅-P substrate, it effectively starves the MraY enzyme, leading to a potent inhibition of Lipid I synthesis.[4] Crucially, in vitro studies have confirmed that this compound does not directly inhibit the MraY enzyme itself; rather, its inhibitory effect is solely dependent on the presence and concentration of C₅₅-P.[4] Consequently, all downstream steps, including the MurG-catalyzed synthesis of Lipid II and subsequent polymerization, are also halted due to the lack of precursor substrate.[4]

A direct and observable consequence of this blockade is the intracellular accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide.[1][6] This accumulation serves as a clear biochemical signature of inhibition at the initial membrane stage of peptidoglycan synthesis.

Caption: this compound's point of intervention in peptidoglycan synthesis.

Chapter 3: Experimental Elucidation of the Mechanism

The determination of this compound's mechanism of action is a prime example of a rigorous, multi-faceted scientific approach. The following protocols were central to confirming its molecular target and mode of inhibition.

Experimental Workflow Overview

The logical progression of investigation moved from whole-cell effects to specific in vitro enzymatic assays, ensuring that each finding was validated at a more granular level.

Caption: Logical workflow for elucidating this compound's mechanism.

Protocol 1: In Vitro Lipid II Synthesis Assay

-

Expertise & Experience: This assay serves as a robust primary screen to determine if an antibiotic interferes with the membrane-associated steps of cell wall synthesis. Using a crude membrane preparation is advantageous as it contains all the necessary enzymes (MraY, MurG) in their native lipid environment.

-

Methodology:

-

Prepare membrane fractions from a susceptible Gram-positive bacterium, such as Micrococcus luteus.[4]

-

Create a reaction mixture containing Tris-HCl buffer, MgCl₂, Triton X-100 (to aid solubility), and the prepared membranes.

-

Add the essential substrates: C₅₅-P, UDP-MurNAc-pentapeptide, and radiolabeled [¹⁴C]UDP-GlcNAc. The radiolabel on the second sugar allows for specific tracking of Lipid II formation.

-

Add varying concentrations of this compound (or controls like daptomycin) to parallel reactions. Ensure the presence of sufficient Ca²⁺ (e.g., 50 µg/ml).

-

Incubate the reaction at 30°C for 30 minutes to allow for enzymatic conversion.[1]

-

Stop the reaction by adding a solvent like n-butanol/pyridine acetate to extract the lipids.

-

Spot the lipid extract onto a silica thin-layer chromatography (TLC) plate and develop the chromatogram.

-

Visualize the radiolabeled products (Lipid II) using autoradiography. Quantify the spots by excision and scintillation counting.

-

-

Trustworthiness: The self-validating nature of this protocol lies in its controls. A reaction without antibiotic should show robust Lipid II formation, while a known inhibitor would show none. The finding that this compound inhibited this assay, while daptomycin did not, was a key differentiator.[4]

Protocol 2: MraY Activity Assay with Purified Components

-

Expertise & Experience: Following the positive result in the overall synthesis assay, the next logical step is to dissect the pathway and test individual enzymes. This pinpoints the exact target and distinguishes between direct enzyme inhibition and substrate sequestration.

-

Methodology:

-

Use purified, recombinant MraY-His₆ enzyme.[4]

-

The reaction mixture contains buffer, detergent, purified MraY, and its two substrates: C₅₅-P and UDP-MurNAc-pentapeptide.

-

To quantify inhibition, use a radiolabeled substrate, such as [³H]C₅₅-P or [¹⁴C]UDP-MurNAc-pp.

-

Add this compound at varying molar ratios with respect to the C₅₅-P concentration (e.g., 0.5:1, 1:1, 2:1).[4]

-

Incubate, extract lipids, and analyze via TLC as described above.

-

Quantify the formation of Lipid I.

-

-

Trustworthiness: This protocol validates the mechanism by demonstrating a dose-dependent inhibition that directly correlates with the molar concentration of the C₅₅-P substrate, not the enzyme. The observation that inhibition reaches a maximum when this compound is present at a 1:1 or 2:1 molar ratio relative to C₅₅-P provides strong evidence for a stoichiometric binding interaction.[4]

Protocol 3: Analysis of Cytoplasmic Precursor Accumulation

-

Expertise & Experience: This in vivo assay is critical for confirming that the mechanism observed in vitro is relevant in a living bacterial cell. The accumulation of a specific precursor is a powerful diagnostic tool for identifying the site of an antibiotic's action.

-

Methodology:

-

Grow a culture of a test organism like Staphylococcus simulans to mid-logarithmic phase.[1][6]

-

Treat the culture with this compound at a concentration known to be inhibitory (e.g., 10x MIC) for a short period (e.g., 30 minutes). Use vancomycin (blocks late-stage synthesis) and daptomycin (different mechanism) as controls.

-

Rapidly harvest the cells by centrifugation.

-

Extract the soluble intracellular metabolites by resuspending the cell pellet in boiling water, followed by immediate cooling on ice.[1][6]

-

Centrifuge to remove cell debris and lyophilize the supernatant.

-

Analyze the extracted nucleotide pool by reversed-phase high-performance liquid chromatography (HPLC).

-

Identify the accumulating precursor (UDP-MurNAc-pentapeptide) by comparing its retention time to a known standard and confirming its mass via mass spectrometry.[1][6]

-

-

Trustworthiness: This method is validated by the distinct metabolic signatures produced by different antibiotics. The finding that this compound, like vancomycin, causes a massive accumulation of UDP-MurNAc-pp, while daptomycin does not, provides compelling in vivo evidence that this compound's primary target is within the cell wall synthesis pathway at the membrane level.[1][6]

Chapter 4: Quantitative and Comparative Data

Summarizing the quantitative data provides a clear perspective on the potency and specificity of this compound.

| Parameter | Organism | Value | Significance | Reference |

| MIC | S. aureus (MRSA) | 0.5 - 2 µg/mL | Potent activity against resistant strains. | [1] |

| MIC | Enterococcus faecalis (VRE) | 1 - 4 µg/mL | Broad Gram-positive spectrum. | [1] |

| MraY Inhibition | In vitro assay | Full inhibition at 2:1 molar ratio (this compound:C₅₅-P) | Demonstrates stoichiometric sequestration of the C₅₅-P substrate. | [4] |

| MurG, FemX, PBP2 Activity | In vitro assays | Unaffected by this compound | Confirms high specificity of action; downstream enzymes are not direct targets. | [4] |

| Membrane Depolarization | B. subtilis | No effect | Distinguishes mechanism from membrane-active agents like daptomycin. | [6] |

Conclusion: A Unique Mechanism with Broader Implications

The mechanism of action of this compound is a precisely targeted attack on a critical hub of bacterial cell envelope synthesis. By forming a calcium-dependent complex with the lipid carrier bactoprenol phosphate, this compound effectively sequesters this essential molecule, leading to a halt in peptidoglycan synthesis at the MraY-catalyzed Lipid I formation step.[1][4][8] This targeted substrate sequestration is a distinct and elegant mechanism that differentiates this compound from membrane-disrupting lipopeptides and from antibiotics that directly inhibit enzymes or late-stage peptidoglycan cross-linking.

The targeting of C₅₅-P has profound implications. Because this lipid carrier is also essential for other vital pathways, such as teichoic acid and capsule synthesis, this compound likely exerts pleiotropic effects on the integrity of the entire Gram-positive cell envelope.[1][7][8] This multi-pathway inhibition may present a higher barrier to the development of bacterial resistance, making the C₅₅-P interaction an exceptionally attractive target for future antibiotic development.

References

-

Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

-

Müller, A., et al. (2017). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

-

Vertesy, L., et al. (2000). Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. The Journal of Antibiotics, 53(8), 816-827. [Link]

-

Müller, A., et al. (2010). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 54(4), 1547–1557. [Link]

-

Cochrane, S. A., & Vederas, J. C. (2016). Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. Journal of Biological Chemistry, 291(21), 11046-11058. [Link]

-

Bouhss, A., et al. (2008). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PubMed. [Link]

-

Henriques, S. T., et al. (2016). The challenges and opportunities of developing small molecule inhibitors of MraY. Expert Opinion on Drug Discovery, 11(9), 853-867. [Link]

-

Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature Reviews Drug Discovery, 5(4), 321-332. [Link]

-

RxList. (2021). Lipopeptides. RxList. [Link]

-

Wikipedia. (n.d.). Lipopeptide. Wikipedia. [Link]

Sources

- 1. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. The lipopeptide antibiotic this compound inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Identification of Friulimicin B: Unraveling Its Affinity for Bactoprenol Phosphate

<

Abstract

In an era marked by rising antimicrobial resistance, the elucidation of novel antibiotic mechanisms is paramount for the development of next-generation therapeutics. Friulimicin B, a potent lipopeptide antibiotic produced by Actinoplanes friuliensis, represents a significant advancement in this field.[1][2] Unlike many of its contemporaries that disrupt the cell membrane, this compound was found to inhibit the biosynthesis of the bacterial cell wall.[2][3] This guide provides a comprehensive, in-depth technical overview of the experimental journey that led to the identification of its specific molecular target: bactoprenol phosphate (C55-P). We will explore the causality behind the experimental design, from initial macromolecular synthesis assays to definitive biophysical characterizations, offering field-proven insights for researchers in antibiotic discovery and development.

Introduction: The Quest for a Novel Target

This compound is a cyclic lipopeptide that exhibits remarkable potency against a wide array of Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Structurally, it comprises a macrocyclic decapeptide core linked to a lipid tail, a feature it shares with daptomycin.[1][2] However, despite these similarities, early investigations revealed a crucial distinction: this compound does not primarily function by forming pores in the cytoplasmic membrane, a hallmark of daptomycin.[1][2] Instead, it profoundly affects the integrity of the cell envelope through a more targeted mechanism.[1][2] This pivotal observation shifted the focus of research towards identifying a specific molecular interactor within the cell wall biosynthesis pathway. The activity of this compound is notably dependent on the presence of calcium ions (Ca2+), which enhances its amphiphilic character—a key trait for its biological function.[1][2][3]

The Central Role of Bactoprenol Phosphate in Bacterial Survival

To understand the significance of this compound's target, one must first appreciate the critical function of bactoprenol phosphate (C55-P). This C55 lipid carrier is the linchpin of cell wall construction in Gram-positive bacteria.[1] It acts as a shuttle, transporting peptidoglycan precursors (Lipid II) across the cytoplasmic membrane to the site of cell wall assembly.[1][4] Beyond peptidoglycan synthesis, C55-P is also essential for the biosynthesis of other crucial cell envelope components, such as teichoic acids and capsular polysaccharides.[1][2][3] Consequently, any molecule that can sequester or inhibit the function of C55-P would effectively halt multiple vital biosynthetic pathways simultaneously, leading to catastrophic failure of the cell envelope and bacterial death. This makes the bactoprenol phosphate cycle an exceptionally attractive, yet underexploited, antibiotic target.[1][5]

The Experimental Pathway to Target Identification

The identification of bactoprenol phosphate as the binding partner of this compound was not a single discovery but the result of a logical and systematic series of experiments. This section details the workflow, explaining the rationale behind each methodological choice.

Diagram: Experimental Workflow for this compound Target ID

Caption: A flowchart illustrating the logical progression of experiments from broad cellular effects to specific molecular target identification.

Phase 1: Pinpointing the Affected Pathway

The initial step was to determine which major cellular process this compound disrupts.

Experiment 1: Macromolecular Synthesis Assay

-

Rationale: This classic assay differentiates between inhibitors of DNA, RNA, protein, or cell wall synthesis by measuring the incorporation of specific radiolabeled precursors into their respective macromolecules.

-

Protocol Insight: Bacillus subtilis or Staphylococcus simulans cultures are treated with this compound.[1] The incorporation of [³H]thymidine (DNA), [³H]uridine (RNA), [¹⁴C]isoleucine (protein), and [³H]glucosamine or [¹⁴C]N-acetylglucosamine (cell wall) is monitored over time. A selective inhibition of [³H]glucosamine incorporation, while other pathways remain largely unaffected, strongly indicates that cell wall biosynthesis is the primary target. This was the case for this compound, immediately distinguishing its mechanism from that of daptomycin.[1]

Experiment 2: In Vitro Cell Wall Synthesis Assays

-

Rationale: To further localize the point of inhibition within the multi-step cell wall synthesis pathway, key enzymes of the Lipid II cycle (like MraY, MurG, FemX) are assayed individually.[1]

-

Protocol Insight: Enzymes responsible for sequential steps in Lipid II synthesis are purified. Their activity is measured in the presence and absence of this compound, using radiolabeled substrates like [¹⁴C]UDP-GlcNAc.[1] The finding that this compound did not inhibit these enzymes directly suggested that it does not target the enzymatic machinery, but rather one of the lipid-bound substrates, such as Lipid I, Lipid II, or the bactoprenol phosphate carrier itself.[1]

Phase 2: Demonstrating Direct Physical Interaction

With the Lipid II cycle implicated, the next crucial phase was to prove a direct, physical interaction between this compound and a specific component of this cycle.

Experiment 3: Surface Plasmon Resonance (SPR)

-

Rationale: SPR is a powerful, label-free technique for studying real-time biomolecular interactions.[6][7][8] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates. To mimic the biological context, the lipid target must be presented in a membrane-like environment.

-

Protocol: SPR Analysis of this compound Binding to Bactoprenol Phosphate Liposomes

-

Liposome Preparation:

-

Create a lipid mixture of a neutral background lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and a defined molar percentage of bactoprenol phosphate (C55-P) in an organic solvent (e.g., chloroform/methanol).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film, followed by desiccation under vacuum to remove residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., HBS-P) to form multilamellar vesicles.

-

Create small unilamellar vesicles (SUVs) of a consistent size (~100 nm) by extrusion through a polycarbonate membrane.[9] This step is critical for creating a stable and uniform surface on the SPR sensor chip.

-

-

Sensor Chip Immobilization:

-

Use a liposome-capturing sensor chip (e.g., an L1 chip), which has a lipophilic surface that promotes the formation of a stable lipid bilayer.

-

Inject the prepared BPP-containing liposomes over the sensor surface until a stable baseline is achieved, indicating the formation of a captured bilayer. As a negative control, prepare a parallel flow cell with liposomes containing only the background lipid (DOPC).

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer supplemented with Ca2+, as its activity is calcium-dependent.[1][2]

-

Inject the this compound solutions over the sensor surface, from lowest to highest concentration.

-

Record the sensorgrams, which show an increase in response units (RU) upon binding and a decrease during the dissociation phase.

-

Regenerate the surface between cycles if necessary, using a mild detergent or a low pH solution.

-

-

Data Interpretation:

-

Subtract the signal from the reference (DOPC-only) flow cell to correct for non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). A low KD value (in the nanomolar to low micromolar range) confirms a high-affinity interaction.

-

-

Table 1: Representative SPR Kinetic Data

| Analyte | Ligand Surface | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

| This compound | BPP-Liposomes | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| This compound | DOPC-Liposomes | No significant binding observed | - | - |

| Vancomycin | BPP-Liposomes | No significant binding observed | - | - |

This table contains illustrative data based on published findings.

The high-affinity, specific binding to BPP-containing liposomes, and the lack of binding to control liposomes, provides compelling evidence that bactoprenol phosphate is the direct target.[6][7]

Phase 3: In Vivo Confirmation and Structural Insights

The final phase connects the in vitro biophysical data to the antibiotic's effect within a living bacterium and begins to explore the structural basis of the interaction.

Experiment 4: In Vivo Accumulation of Lipid II Precursors

-

Rationale: If this compound sequesters C55-P, the cell's pool of this carrier will be depleted. This should create a bottleneck in the Lipid II cycle, leading to the accumulation of the last soluble precursor, UDP-MurNAc-pentapeptide, in the cytoplasm.[5]

-

Protocol Insight: S. aureus cells are treated with a sub-inhibitory concentration of this compound. The cytoplasmic metabolites are then extracted and analyzed by HPLC or LC-MS. A significant increase in the peak corresponding to UDP-MurNAc-pentapeptide in treated cells compared to untreated controls confirms that the Lipid II cycle is blocked at the membrane step, consistent with the sequestration of the C55-P carrier.[5][10]

Experiment 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy can provide atomic-level structural information about the this compound-BPP complex.[11][12][13] It can identify which parts of the antibiotic and the lipid are involved in the interaction.

-

Protocol Insight: Due to the complexity of working with lipids, this is a highly specialized experiment. Saturation Transfer Difference (STD) NMR or analysis of chemical shift perturbations can be used.[14][15] In these experiments, ¹³C or ¹⁵N-labeled this compound is mixed with BPP-containing micelles. Changes in the NMR spectrum of the antibiotic upon addition of the lipid reveal the specific amino acid residues that form the binding pocket for the phosphate headgroup of bactoprenol.

The Complete Mechanism: A Model for this compound Action

The culmination of these experiments provides a clear and validated model for the mechanism of action of this compound.

Diagram: Mechanism of this compound

Caption: this compound, in the presence of Ca2+, forms a stable, inactive complex with bactoprenol phosphate (C55-P), sequestering it and preventing its participation in peptidoglycan and teichoic acid synthesis.

The data strongly support a model where this compound, activated by Ca2+, specifically recognizes and binds to the phosphate group of bactoprenol.[1][2] This forms a stable 1:1 stoichiometric complex, effectively sequestering the lipid carrier.[1] This sequestration depletes the available pool of C55-P, preventing it from being loaded with peptidoglycan precursors (to form Lipid I) or participating in other biosynthetic pathways.[1][3] The simultaneous blockade of multiple essential pathways explains the potent bactericidal activity of this compound.[2][3]

Conclusion and Implications for Drug Development

The identification of bactoprenol phosphate as the specific target of this compound is a landmark in antibiotic research. It not only elucidated the mechanism of a promising new antibiotic but also validated the C55-P carrier as a druggable target. This technical guide has outlined the rigorous, multi-faceted experimental approach required for such a discovery. The workflow—from broad cellular assays to high-resolution biophysical and in vivo studies—serves as a template for future target identification projects. For drug development professionals, this work underscores the potential of targeting lipid carriers in the fight against resistant pathogens and provides a robust set of methodologies for evaluating novel compounds that may operate through similar mechanisms.

References

-

Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

-

Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

-

Katsuno, C., et al. (2015). Binding properties of antimicrobial agents to lipid membranes using surface plasmon resonance. PubMed. [Link]

-

American Society for Microbiology. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

-

Katsuno, C., et al. (2015). Binding Properties of Antimicrobial Agents to Lipid Membranes Using Surface Plasmon Resonance. J-Stage. [Link]

-

Müller, A., et al. (2016). Polymyxin and lipopeptide antibiotics: membrane-targeting drugs of last resort. PMC. [Link]

-

ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. [Link]

-

Wang, Z., et al. (2022). Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance. PMC. [Link]

-

Poon, A., & lecture, V. (2011). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. PubMed. [Link]

-

Oluwole, A. O., et al. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. PNAS. [Link]

-

Oluwole, A. O., et al. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. PMC. [Link]

-

Semantic Scholar. (n.d.). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. [Link]

-

UU Research Portal. (n.d.). Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy. [Link]

-

Cardenas, A. E., et al. (2011). On the role of NMR spectroscopy for characterization of antimicrobial peptides. PMC. [Link]

-

National Institutes of Health. (n.d.). Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy. [Link]

-

Cardenas, A. E., et al. (2011). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. InTech. [Link]

-

Qiao, Y., et al. (2017). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. ResearchGate. [Link]

-

Royal Society of Chemistry. (2023). Lipid II unlocked: strategies for obtaining a major antibiotic target. Chemical Communications. [Link]

-

Piepenbreier, H., Diehl, A., & Fritz, G. (2019). A reduced model for the lipid II cycle rationalises the in vivo efficacy gap and elucidates the boost of antibiotic potency by cooperative drug-target interactions. ResearchGate. [Link]

-

Culp, E., et al. (2020). In vivo probe of Lipid II-interacting proteins. PMC. [Link]

-

Lounnas, V., et al. (2021). Nuclear Magnetic Resonance Spectroscopy: A Multifaceted Toolbox to Probe Structure, Dynamics, Interactions, and Real-Time In Situ Release Kinetics in Peptide-Liposome Formulations. ACS Publications. [Link]

-

Qiao, Y., et al. (2017). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. National Institutes of Health. [Link]

-

Piepenbreier, H., et al. (2019). Minimal exposure of lipid II cycle intermediates triggers cell wall antibiotic resistance. Nature Communications. [Link]

-

Boonen, M., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. National Institutes of Health. [Link]

-

Richard, P., Rigaud, J. L., & Gräber, P. (1990). Reconstitution of CF0F1 into liposomes using a new reconstitution procedure. ResearchGate. [Link]

-

I, Nanobot. (n.d.). Liposomes: Protocol. [Link]

Sources

- 1. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding properties of antimicrobial agents to lipid membranes using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Properties of Antimicrobial Agents to Lipid Membranes Using Surface Plasmon Resonance [jstage.jst.go.jp]

- 8. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 14. Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Friulimicin B spectrum of activity against Gram-positive pathogens

An In-Depth Technical Guide to the Spectrum of Activity of Friulimicin B Against Gram-Positive Pathogens

Introduction

This compound is a potent, naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3][4] Structurally, it is characterized by a macrocyclic decapeptide core linked via an exocyclic asparagine to a branched-chain fatty acid.[5][6] This molecule has garnered significant interest within the scientific community for its excellent in vitro activity against a broad spectrum of clinically significant Gram-positive pathogens, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][7]

Unlike many antibiotics in clinical use, this compound possesses a novel mechanism of action, which confers a distinct advantage by circumventing existing resistance pathways.[2] This guide provides drug development professionals, researchers, and scientists with a detailed technical overview of this compound's spectrum of activity, the causality behind the specific methodologies required for its evaluation, and its unique biochemical interactions.

A Unique Mechanism of Action: Targeting the Bactoprenol Phosphate Carrier

The bactericidal activity of this compound stems from its unique ability to interrupt the biosynthesis of the bacterial cell wall at a fundamental stage. Its mechanism is distinct from beta-lactams, glycopeptides, and even the structurally related lipopeptide daptomycin.[1] The activity of this compound is critically dependent on the presence of physiological concentrations of calcium ions (Ca²⁺).[2][7][8]

In the presence of Ca²⁺, this compound forms a complex with bactoprenol phosphate (C₅₅-P), the essential lipid carrier molecule responsible for transporting peptidoglycan precursors (Lipid II) across the cytoplasmic membrane.[2][7] By sequestering C₅₅-P, this compound effectively halts the cell wall synthesis cascade.[7] This abduction of the central lipid carrier likely obstructs multiple vital biosynthetic pathways that rely on C₅₅-P, including the formation of peptidoglycan, wall teichoic acids (WTA), and polysaccharide capsules, leading to a catastrophic failure in cell envelope integrity and rapid cell death.[1][2][7] This multi-pathway inhibition through a single, novel target is a key feature of its potent antimicrobial effect.

Caption: Mechanism of Action of this compound.

In Vitro Spectrum of Activity

This compound demonstrates potent and broad-spectrum activity exclusively against Gram-positive bacteria. Its efficacy extends to isolates that have developed resistance to multiple other classes of antibiotics. The table below summarizes the minimum inhibitory concentration (MIC) values for this compound against a selection of key Gram-positive pathogens. All data is predicated on testing performed under optimized conditions as detailed in Section 3.

| Pathogen | Resistance Phenotype | No. of Isolates | MIC Range (mg/L) |

| Staphylococcus aureus | MSSA (Methicillin-Susceptible) | 4 | 0.25 - 0.5 |

| MRSA (Methicillin-Resistant) | 9 | 0.25 - 1 | |

| GISA (Glycopeptide-Intermediate) | 6 | 0.5 - 1 | |

| Coagulase-Negative Staphylococci | - | 8 | 0.125 - 0.5 |

| Enterococcus faecalis | Vancomycin-Susceptible | 4 | 1 - 2 |

| VanB | 2 | 2 | |

| Enterococcus faecium | Vancomycin-Susceptible | 1 | 2 |

| VanA | 1 | 2 | |

| VanB | 1 | 2 | |

| Data derived from Kresken, et al., 2007.[8] |

Notably, the activity of this compound remains consistent across staphylococcal isolates regardless of their susceptibility to methicillin or glycopeptides.[8] It is also active against difficult-to-treat anaerobic pathogens such as Clostridium difficile.[1][7]

Methodologies for Susceptibility Testing

The physicochemical properties of lipopeptides like this compound necessitate stringent adherence to specialized testing protocols to ensure accurate and reproducible MIC data. Standard, unsupplemented methodologies can lead to falsely elevated MIC values due to drug sequestration by plastic surfaces and inactivation in the absence of sufficient divalent cations. The recommended methodology is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for daptomycin.[8]

Protocol: Broth Microdilution (BMD) for this compound

This protocol describes the reference method for determining the MIC of this compound.

1. Media Preparation:

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

-

Causality: Standardized broth is essential for inter-laboratory reproducibility.

-

Aseptically supplement the sterile CAMHB with a stock solution of CaCl₂ to achieve a final free calcium concentration of 50 mg/L .

-

Causality: Calcium is indispensable for the antibiotic's activity; this concentration mimics physiological levels in human serum.[8]

-

Add Polysorbate-80 (Tween 80) to the broth to a final concentration of 0.002% (v/v) .

-

Causality: As an amphiphilic molecule, this compound can adsorb to the plastic of microtiter plates. Tween 80 acts as a surfactant to prevent this loss and ensure the true concentration of the antibiotic is available to the bacteria.[8]

2. Antibiotic Dilution Series:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).

-

Perform serial two-fold dilutions in the supplemented CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 16 mg/L to 0.015 mg/L).

3. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Incubation:

-

Inoculate the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Sources

- 1. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. merlionpharma.com [merlionpharma.com]

A Technical Guide to Friulimicin B: A Novel Lipopeptide Targeting Multidrug-Resistant Gram-Positive Bacteria

Introduction: The Imperative for Novel Antibiotics

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and the exploration of novel mechanisms of action. Multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, represent a significant threat to global public health. In this context, natural products remain a vital source of chemical diversity for antibiotic discovery. Friulimicin B, a lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis, has emerged as a compound of significant interest due to its potent activity against these challenging pathogens and its unique molecular target.[1][2] This guide provides an in-depth technical overview of this compound, from its structural characteristics and mechanism of action to detailed experimental protocols for its evaluation, intended for researchers and drug development professionals.

Molecular Profile of this compound

This compound is a naturally occurring anionic, cyclic lipopeptide. Its structure is fundamental to its function and consists of two primary components[2][3][4]:

-

A Macrocyclic Decapeptide Core: This ten-amino-acid ring contains several unusual, non-proteinogenic residues, such as methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid.[1][5]

-

A Branched-Chain Fatty Acid Tail: A C14 lipid tail is linked to the peptide core via an exocyclic asparagine residue.[2][5]

This amphiphilic architecture—possessing both hydrophilic (peptide) and lipophilic (lipid) regions—is crucial for its interaction with the bacterial cell envelope.[2][4][6] A defining characteristic of this compound is its strict dependence on calcium ions (Ca²⁺) for its antibacterial activity. The presence of Ca²⁺ enhances the molecule's amphiphilicity, a property critical for engaging its molecular target.[2][4][6]

The Unique Mechanism of Action: Sequestration of Bactoprenol Phosphate

While this compound shares structural and physicochemical features with the membrane-depolarizing antibiotic daptomycin, its primary mechanism of action is distinct and represents a novel approach to inhibiting bacterial growth.[2][4][6] this compound functions by interrupting the bacterial cell wall precursor cycle through the specific sequestration of Bactoprenol Phosphate (C₅₅-P) , also known as undecaprenyl phosphate.[2][4][6][7]

Causality of Inhibition:

-

Ca²⁺-Dependent Complex Formation: In the presence of calcium ions, this compound forms a stable, stoichiometric complex with C₅₅-P.[2][4][6] This interaction is highly specific; this compound does not target the pyrophosphate form of bactoprenol (C₅₅-PP), distinguishing its mechanism from that of bacitracin.

-

Interruption of the Lipid II Cycle: C₅₅-P is the essential lipid carrier responsible for transporting peptidoglycan precursors (specifically MurNAc-pentapeptide) across the cytoplasmic membrane. By sequestering C₅₅-P, this compound effectively halts this transport, preventing the delivery of building blocks for peptidoglycan synthesis to the cell exterior.[2][5]

-

Multi-Pathway Inhibition: The impact of C₅₅-P sequestration extends beyond peptidoglycan. This lipid carrier is also integral to the biosynthesis of other critical cell envelope components in Gram-positive bacteria, including wall teichoic acids (WTA) and polysaccharide capsules.[2][4][6] Therefore, this compound delivers a multi-pronged attack by simultaneously blocking several pathways essential for maintaining the integrity of the Gram-positive cell envelope.[2][4][6]

Unlike daptomycin, extensive studies have shown that this compound does not cause significant depolarization of the bacterial cell membrane, confirming that its primary bactericidal activity stems from the inhibition of cell wall biosynthesis.[2][4]

Caption: Mechanism of this compound action via C₅₅-P sequestration.

In Vitro Activity Against Multidrug-Resistant Pathogens

This compound demonstrates potent and broad-spectrum bactericidal activity exclusively against Gram-positive organisms.[2][3] Its efficacy is maintained against strains that have developed resistance to other major antibiotic classes, making it a valuable candidate for treating difficult infections.[2][5] The outer membrane of Gram-negative bacteria effectively prevents the drug from reaching its target in the cytoplasmic membrane.[3]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | Resistance Phenotype | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2 | [2][5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2 | [2][5] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 1 - 2 | [2] |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 | [2] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 4 | [2][5] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.12 - 0.5 | [5] |

| Clostridium difficile | N/A | 0.25 - 1 | [5] |

Note: MIC values are typically determined in the presence of physiological concentrations of Ca²⁺ (e.g., 50 mg/L).

Key Experimental Protocols for Efficacy Evaluation

To properly characterize the activity of this compound, specific experimental conditions must be met, primarily the supplementation of media with calcium. The following protocols are designed as self-validating systems for assessing its unique properties.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution assay is the gold standard for determining the minimum concentration of an antibiotic required to inhibit bacterial growth. For Ca²⁺-dependent antibiotics like this compound, ensuring adequate Ca²⁺ concentration is critical for obtaining accurate and reproducible results.

Methodology:

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with additional CaCl₂ to a final concentration of 50 mg/L Ca²⁺.

-

Inoculum Preparation: Culture the test organism to the mid-logarithmic growth phase. Dilute the culture in the supplemented CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Antibiotic Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the supplemented CAMHB. Final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Macromolecular Synthesis Inhibition Assay

Rationale: This assay elucidates the primary cellular pathway targeted by an antibiotic. By tracking the incorporation of specific radiolabeled precursors into DNA, RNA, protein, and the cell wall, one can pinpoint the inhibited process. This is the key experiment to differentiate this compound's mechanism from that of protein synthesis inhibitors or DNA gyrase inhibitors.

Methodology:

-

Culture Preparation: Grow the test strain (e.g., Bacillus subtilis 168 or S. aureus) in a defined minimal medium to early logarithmic phase (OD₆₀₀ ≈ 0.2).

-

Assay Setup: Aliquot the culture into separate tubes. Add this compound at a concentration known to be effective (e.g., 10x MIC). Include an untreated control.

-

Precursor Addition: To individual tubes for each condition (control and treated), add a specific radiolabeled precursor:

-

Cell Wall: [¹⁴C]-N-acetylglucosamine or [³H]-Glucosamine

-

DNA: [³H]-Thymidine

-

RNA: [³H]-Uridine

-

Protein: [³H]-Leucine

-

-

Time-Course Sampling: Incubate all tubes at 37°C with shaking. At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots from each tube.

-

Precipitation: Immediately add the aliquots to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate macromolecules and stop further incorporation.

-

Quantification: After incubation on ice, collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then ethanol. Measure the radioactivity of the dried filters using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity (counts per minute, CPM) over time for each precursor in both treated and untreated samples. A specific and rapid drop in the incorporation of the cell wall precursor relative to the others is the expected result for this compound.[2]

Caption: Experimental workflow for macromolecular synthesis assay.

Resistance and Clinical Development

Mechanisms of resistance to calcium-dependent lipopeptides are an area of active research. For the related antibiotic daptomycin, resistance is often associated with mutations in the mprF gene.[8] MprF is responsible for synthesizing and translocating lysyl-phosphatidylglycerol, a process that alters the charge of the cell membrane. It is plausible that similar mechanisms could confer reduced susceptibility to this compound.[8] The producer organism, A. friuliensis, protects itself via an ABC transporter efflux pump encoded within its biosynthetic gene cluster.[1]

This compound entered Phase I clinical trials to assess its safety and pharmacokinetics in healthy volunteers.[9][10] However, its clinical development was subsequently discontinued.[11] Despite this, the novel and highly specific mechanism of action of this compound ensures its continued importance as a lead compound and a chemical probe for understanding essential bacterial processes.

Conclusion and Future Perspectives

This compound represents a compelling example of a natural product antibiotic with a unique and validated mechanism of action against high-priority MDR Gram-positive pathogens. Its ability to sequester the central lipid carrier C₅₅-P and thereby inhibit multiple cell envelope biosynthetic pathways simultaneously is a powerful strategy that is not exploited by any currently marketed antibiotic.[2][4][6] While its own path to clinical use was halted, the lessons learned from this compound are invaluable. Its molecular target, bactoprenol phosphate, remains a largely untapped and highly attractive site for future antibiotic development. The detailed understanding of its structure-activity relationship and mechanism provides a robust foundation for the semi-synthetic modification of the Friulimicin scaffold or the de novo design of new molecules that mimic its function to combat the ever-growing threat of antibiotic resistance.

References

-

Schneider T, Gries K, Josten M, et al. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. 2009;53(4):1610-1618. [Link]

-

Müller C, Nolden S, Giammarinaro P, et al. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy. 2007;51(9):3134-3142. [Link]

-

Schneider T, Gries K, Josten M, Wiedemann I, Pelzer S, Labischinski H, Sahl HG. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. 2009;53(4):1610-8. [Link]

-

ResearchGate. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

-

Antimicrobial Agents and Chemotherapy. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

-

ResearchGate. Chemical structure of the lipopeptide antibiotic this compound from A. friuliensis. [Link]

-

ResearchGate. Chemical structure of the lipopeptide antibiotic this compound from A. friuliensis. [Link]

-

Antimicrobial Agents and Chemotherapy. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

-

BioWorld. MerLion begins phase I clinical study of antibiotic this compound. [Link]

-

Antimicrobial Agents and Chemotherapy. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

-

ClinicalTrials.gov. First Time in Man Trial for this compound. [Link]

-

Semantic Scholar. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. [Link]

-

J-Stage. Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. [Link]

-

SciSpace. This compound. [Link]

-

National Academy of Sciences. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. [Link]

-

Patsnap Synapse. This compound. [Link]

Sources

- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 5 Publications | 65 Citations | Top Authors | Related Topics [scispace.com]

- 9. | BioWorld [bioworld.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the Analysis of the Friulimicin B Biosynthetic Gene Cluster

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Friulimicin B, a potent lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis, represents a promising scaffold for the development of new therapeutics against multidrug-resistant Gram-positive pathogens.[1][2] Its unique mode of action, involving the Ca²⁺-dependent complexation with the essential lipid carrier bactoprenol phosphate (C₅₅-P), disrupts cell wall biosynthesis, a pathway distinct from many currently approved antibiotics.[1][3][4] This guide provides a comprehensive technical overview of the methodologies required to analyze the this compound biosynthetic gene cluster (BGC). We will delve into the genetic architecture of the cluster, bioinformatics workflows for its annotation, strategies for functional gene analysis through targeted inactivation, and approaches for heterologous expression to facilitate biosynthetic studies and compound derivatization. This document is intended to serve as a practical resource for researchers aiming to explore and engineer the biosynthesis of this important natural product.

Introduction: The Significance of this compound

This compound is a cyclic decapeptide adorned with a branched-chain fatty acid tail.[1][2] This structural motif is characteristic of non-ribosomally synthesized peptides (NRPs), a class of secondary metabolites renowned for their diverse biological activities. The peptide core of this compound contains several non-proteinogenic amino acids, including D-pipecolinic acid, L-threo-β-methylaspartic acid, and 2,3-diaminobutyric acid (Dab), which contribute to its complex three-dimensional structure and biological function.[2][5] The potent activity of this compound against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) underscores its clinical potential.[1] Understanding the genetic and enzymatic basis of its biosynthesis is paramount for harnessing its therapeutic promise through synthetic biology and medicinal chemistry approaches.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a large and complex biosynthetic gene cluster (BGC) in Actinoplanes friuliensis. The complete BGC spans approximately 24 open reading frames (ORFs) and houses all the genetic information necessary for the production of the lipopeptide.[2][5]

Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetases (NRPS)

The backbone of the friulimicin peptide is assembled by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPS). The friulimicin BGC contains four NRPS genes, designated pstA, pstB, pstC, and pstD.[2] These megasynthases are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A canonical NRPS module is composed of three core domains:

-

Adenylation (A) domain: Selects and activates the cognate amino acid as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

The friulimicin NRPS assembly line contains eleven such modules, corresponding to the eleven amino acids in the final product.[2]

Precursor Supply and Tailoring

Beyond the core NRPS machinery, the friulimicin BGC encodes a suite of enzymes responsible for the synthesis and incorporation of the lipid tail and the non-proteinogenic amino acid precursors:

-

Fatty Acid Metabolism: Genes predicted to be involved in the synthesis and linkage of the branched-chain fatty acid are present in the cluster.[2][5][6]

-

Non-proteinogenic Amino Acid Biosynthesis: The cluster contains genes for the synthesis of key precursors, including:

-

Pipecolic acid: The gene pip, encoding a lysine cyclodeaminase, has been shown to catalyze the formation of L-pipecolinic acid.[5]

-

2,3-diaminobutyric acid (Dab): The genes dabA and dabB are essential for the biosynthesis of this unusual amino acid.[5][7]

-

Methylaspartic acid: A glutamate mutase, encoded by glmA and glmB, is responsible for the formation of methylaspartic acid.[8]

-

-

Regulation, Resistance, and Transport: The BGC also includes genes predicted to encode regulatory proteins, self-resistance mechanisms, and transporters for exporting the antibiotic out of the cell.[2][5][6]

The following table summarizes the key components of the this compound BGC:

| Gene/ORF Category | Putative Function | Key Genes (Examples) | Reference(s) |

| NRPS | Peptide backbone assembly | pstA, pstB, pstC, pstD | [2] |

| Fatty Acid Synthesis | Synthesis and attachment of the lipid tail | lipA | [8] |

| Amino Acid Precursors | Synthesis of non-proteinogenic amino acids | pip, dabA, dabB, glmA, glmB | [5][8] |

| Regulation | Transcriptional control of the BGC | regA, regB | [6][8] |

| Transport/Resistance | Export of friulimicin and self-protection | expA, expB | [6][8] |

Experimental Workflow for BGC Analysis

A systematic approach is required to dissect the function of the this compound BGC. The following workflow outlines the key experimental stages, from initial bioinformatics analysis to functional characterization.

Sources

- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequencing and analysis of the biosynthetic gene cluster of the lipopeptide antibiotic Friulimicin in Actinoplanes friuliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. for NRPS - SMBP [secondarymetabolites.org]

- 4. NRPSpredictor2--a web server for predicting NRPS adenylation domain specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Whitepaper: The Indispensable Role of Calcium in the Antimicrobial Activity of Friulimicin B

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Friulimicin B, a member of the calcium-dependent lipopeptide antibiotic (CDA) class, represents a promising candidate, exhibiting potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains.[1][2] Unlike membrane-disrupting lipopeptides such as daptomycin, this compound's efficacy is rooted in a highly specific, calcium-mediated inhibition of bacterial cell wall biosynthesis.[3][4] This guide provides an in-depth analysis of the pivotal role of calcium (Ca²⁺), elucidating how this divalent cation orchestrates the antibiotic's structure and function. We will dissect the dual function of calcium: first, as a catalyst for a critical conformational shift in the this compound molecule, and second, as a molecular bridge that facilitates high-affinity binding to its target, the lipid carrier bactoprenol phosphate (C₅₅-P).[5] By sequestering C₅₅-P, this compound effectively halts the peptidoglycan synthesis cycle, leading to bacterial cell death.[1][3] This document synthesizes the current understanding, presents key quantitative data, and provides detailed experimental protocols to empower researchers in the evaluation and development of this and similar targeted, calcium-dependent antimicrobials.

Introduction: A New Paradigm in Antibiotic Action

The class of calcium-dependent lipopeptide antibiotics (CDAs) has emerged as a fertile ground for discovering novel antibacterial agents.[6][7] These natural products are characterized by a cyclic peptide core, a lipid tail, and a strict requirement for calcium to exert their biological activity.[8] this compound, produced by the actinomycete Actinoplanes friuliensis, is a standout member of this class.[1][2] It consists of a macrocyclic decapeptide and a lipid tail, which together confer an amphiphilic character that is enhanced in the presence of Ca²⁺.[3][4] Early investigations successfully differentiated its mechanism from the well-known CDA daptomycin. While daptomycin disrupts the functional integrity of the cell membrane, this compound was found to specifically interrupt the cell wall precursor cycle without causing significant membrane leakage at active concentrations.[1][2][9] This crucial distinction points to a more refined and targeted mechanism of action, making it a subject of intense scientific interest.

The Molecular Architecture of this compound

The structure of this compound is key to its function. It comprises a 10-amino acid macrocycle linked to a branched-chain fatty acid.[1][10] The peptide core is notable for containing several non-proteinogenic amino acids and, critically, a conserved Asp-X-Asp-Gly sequence.[6][11] This motif is a well-established calcium-binding site found in numerous CDAs and other calcium-binding proteins.[11][12] The overall anionic charge of the molecule at physiological pH is a critical feature that necessitates the presence of a cation to mediate its interaction with the likewise negatively charged bacterial membrane and its target.[1]

The Central Mechanistic Role of Calcium

The antimicrobial activity of this compound is inextricably linked to the presence of physiological concentrations of calcium. In the absence of calcium, its activity is significantly diminished.[6] The role of Ca²⁺ is multifaceted and can be understood through two primary functions: inducing a bioactive conformation and bridging the antibiotic to its molecular target.

Pillar 1: The Ca²⁺-Induced Conformational Shift

In an aqueous, calcium-deficient environment, this compound exists in a relatively flexible and biologically inactive state. The binding of a Ca²⁺ ion to the Asp-X-Asp-Gly motif acts as a molecular linchpin, inducing a significant conformational change.[5] This structural rearrangement organizes the peptide backbone and side chains into a more rigid and thermodynamically stable architecture. This "active conformation" is essential for subsequent interactions at the bacterial cell membrane. Circular dichroism (CD) spectroscopy studies have confirmed that calcium shifts the peptide into a suitable binding conformation.[5]

Caption: Ca²⁺ binding induces a conformational change in this compound.

Pillar 2: The Ca²⁺ Bridge to the Bactoprenol Phosphate Target

Once activated, the this compound-Ca²⁺ complex is primed to engage its target. The molecular target has been unequivocally identified as bactoprenol phosphate (C₅₅-P), the central lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[1][2][3] The interaction is a ternary complex: this compound - Ca²⁺ - C₅₅-P. The calcium ion, chelated by the antibiotic, satisfies its coordination sphere by also binding to the negatively charged phosphate headgroup of C₅₅-P.[5] This creates a stable bridge, effectively sequestering C₅₅-P and preventing it from participating in the cell wall synthesis cycle. The lipid tail of this compound simultaneously anchors the complex to the bacterial membrane, increasing the local concentration and efficiency of the interaction.

Caption: this compound-Ca²⁺ complex sequesters C₅₅-P, inhibiting cell wall synthesis.

Quantitative Analysis of Calcium-Dependent Binding

The essential role of calcium and the specific targeting of C₅₅-P have been quantified using biophysical techniques such as surface plasmon resonance (SPR).[5] These experiments measure the binding affinity of this compound to model lipid membranes. The results clearly demonstrate that the presence of both calcium and the C₅₅-P target dramatically increases binding affinity, signifying a highly specific and cooperative interaction.

| Condition | Analyte | Ligand Surface | Binding Affinity (K_D) | Reference |

| With Ca²⁺ | This compound | DOPC Model Membrane | 1.22 µM | [5] |

| With Ca²⁺ and C₅₅-P | This compound | DOPC Model Membrane + 0.1 mol% C₅₅-P | 0.21 µM | [5] |

| Without Ca²⁺ | This compound | DOPC Model Membrane ± C₅₅-P | No significant binding | [5] |

Table 1: Binding affinities of this compound to model membranes under different conditions. The dissociation constant (K_D) is inversely proportional to binding affinity. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine.

Experimental Protocols for Investigation

To facilitate further research, we provide the following validated protocols for characterizing the calcium-dependent activity of this compound and related compounds.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) with Varying Calcium Concentrations

-

Objective: To quantify the calcium-dependency of this compound's antimicrobial activity.

-

Causality: This assay directly tests the hypothesis that Ca²⁺ is essential for activity. By titrating Ca²⁺ concentrations, one can determine the optimal and minimal levels required for inhibition, providing a quantitative measure of dependency.

-

Methodology:

-

Prepare Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Create a series of media with Ca²⁺ concentrations ranging from 0 to 2.5 mM (e.g., 0, 0.1, 0.25, 0.625, 1.25, 2.5 mM) by supplementing standard MHB with a sterile CaCl₂ solution. The standard physiological concentration is ~1.25 mM.

-

Prepare Inoculum: Culture a Gram-positive indicator strain (e.g., Staphylococcus aureus ATCC 29213) to mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in each of the prepared Ca²⁺-adjusted media series. Final antibiotic concentrations should typically range from 0.06 to 64 µg/mL.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the plates containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each calcium concentration.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values across the different calcium concentrations to observe the effect of Ca²⁺.

-

Protocol 2: Assessing Ca²⁺-Dependent Membrane Interaction via Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time binding kinetics and affinity of this compound to lipid membranes in the presence and absence of calcium.

-

Causality: This experiment provides direct, quantitative evidence for the physical interaction between the antibiotic and the membrane. Comparing kinetics under different Ca²⁺ conditions validates its role in mediating this primary binding event.

-

Methodology:

-

Prepare Liposomes: Prepare small unilamellar vesicles (SUVs) composed of DOPC or a bacterial membrane mimic (e.g., DOPC:DOPG 7:3). For target-specific experiments, incorporate 0.1-0.5 mol% C₅₅-P into the lipid mixture.

-

Functionalize Sensor Chip: Use a Biacore L1 sensor chip (or equivalent) designed for lipid analysis. Immobilize the prepared liposomes onto the sensor surface according to the manufacturer's protocol to form a stable lipid bilayer.

-

Prepare Analyte and Running Buffer: Prepare a stock solution of this compound. The running buffer should be a HEPES-buffered saline solution (pH 7.4). Create two versions of the buffer: one without added CaCl₂ (chelated with 1 mM EGTA) and one supplemented with 1.25 mM CaCl₂.

-

Binding Analysis:

-

Equilibrate the sensor surface with the appropriate running buffer (with or without Ca²⁺).

-

Inject a series of concentrations of this compound (e.g., 0.1 µM to 5 µM) over the sensor surface and record the binding response (in Response Units, RU).

-

Allow for a dissociation phase where only running buffer flows over the surface.

-

After each cycle, regenerate the surface if necessary (e.g., with a mild detergent wash).

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/kₐ).

-

Protocol 3: Characterizing the Ca²⁺-Induced Conformational Change via Circular Dichroism (CD) Spectroscopy

-

Objective: To obtain structural information on the conformational changes in this compound upon calcium binding.

-

Causality: CD spectroscopy is highly sensitive to changes in the secondary structure of peptides. A shift in the CD spectrum upon addition of Ca²⁺ provides direct physical evidence of a conformational rearrangement, which is hypothesized to be the first step in its activation.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 0.1-0.2 mg/mL) in a low-salt buffer (e.g., 10 mM Tris or phosphate buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

-

Baseline Correction: Record a baseline spectrum of the buffer alone using a quartz cuvette with a short path length (e.g., 1 mm).

-

Record Apo Spectrum: Add the this compound stock solution to the cuvette and record the CD spectrum from approximately 260 nm to 190 nm. This represents the calcium-free ("apo") state.

-

Calcium Titration: Add small aliquots of a concentrated CaCl₂ stock solution to the cuvette to achieve desired final Ca²⁺ concentrations (e.g., 0.1 mM to 5 mM). Record a full spectrum after each addition, allowing the sample to equilibrate for 2-5 minutes.

-

Data Analysis: Subtract the buffer baseline from each sample spectrum. Compare the spectra. A significant change in the shape and magnitude of the CD signal, particularly in the 200-230 nm region, indicates a change in the peptide's secondary structure upon Ca²⁺ binding.

-

Conclusion and Future Directions

The antimicrobial activity of this compound is fundamentally governed by calcium. This divalent cation is not a mere cofactor but an essential structural and functional component, transforming the molecule into its bioactive state and mediating its high-affinity interaction with the lipid carrier C₅₅-P. This targeted sequestration mechanism is a powerful strategy for antimicrobial action, distinct from non-specific membrane disruption.

For drug development professionals, this understanding is critical. The development of new this compound analogs or other CDAs should focus on optimizing the calcium-binding motif and the regions of the peptide involved in C₅₅-P recognition to enhance affinity and specificity. Furthermore, the absolute requirement for calcium highlights the importance of testing in physiologically relevant conditions. Future research should aim to obtain high-resolution crystal structures of the ternary this compound-Ca²⁺-C₅₅-P complex to provide a definitive blueprint for rational drug design and to explore potential resistance mechanisms.

References

-

Wood, T. M., & Martin, N. I. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(5), 634–646. [Link]

-

Schneider, T., Gries, K., Josten, M., Wiedemann, I., Sahl, H. G., & Labischinski, H. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

-